![molecular formula C22H16N4O3 B5567452 2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)

2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

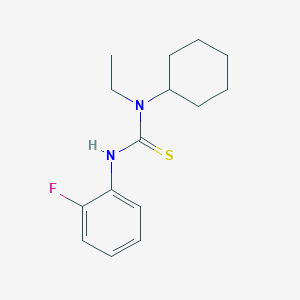

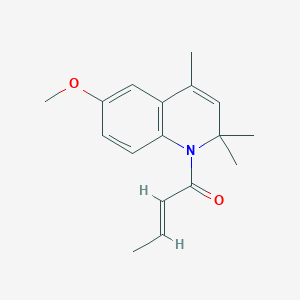

Synthesis Analysis

Quinazolinones and their derivatives are synthesized through various methods, including the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, which leads to the formation of benzylideneamino-quinazolinones among other compounds (Reddy, Reddy, & Reddy, 1986). Another route involves the metal-free annulation of 2-nitrobenzyl alcohols and tetrahydroisoquinolines, yielding quinazolinones under various functional group tolerances (Ly et al., 2021).

Molecular Structure Analysis

The molecular structure and properties of quinazolinone derivatives have been extensively characterized using spectroscopic and theoretical investigations. For instance, Cd(II), Ni(II), Zn(II), and Cu(II) complexes of a quinazolinone-derived Schiff base have been analyzed, revealing their triclinic crystal system and bidentate ligand coordination (Ashok et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of diverse substituents at specific positions of the quinazolinone nucleus. Double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, for instance, enables the synthesis of 2-substituted derivatives in high yields (Smith et al., 1996).

科学的研究の応用

Solid-Phase Synthesis Methodology : A study by Kundu et al. (2005) discusses a versatile solid-phase method for synthesizing various substituted 2-amino-4(3H)-quinazolinones. This method is significant for generating compounds with two- and three-point diversity, showing its utility in creating a range of quinazolinone derivatives (Kundu et al., 2005).

Anticancer Activity : Ashok et al. (2020) reported the synthesis and characterization of a Schiff base ligand derived from quinazolinone and its metal complexes. These complexes exhibited significant in vitro anticancer activity against human cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer research (Ashok et al., 2020).

Antimycobacterial Agents : Jian et al. (2020) synthesized 2-thio-substituted quinazolinone derivatives, identifying them as potent antitubercular agents. Their study emphasizes the role of specific substituents for antimycobacterial activity, indicating the significance of quinazolinone derivatives in treating tuberculosis (Jian et al., 2020).

Corrosion Inhibition : A study by Errahmany et al. (2020) explored the use of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their research demonstrates the effectiveness of these compounds in protecting metal surfaces, which is crucial for industrial applications (Errahmany et al., 2020).

Antimicrobial Agents : Patel and Patel (2011) synthesized monoazo quinazolinone-based reactive dyes with antimicrobial activity. This study highlights the dual functionality of these dyes, both in coloration and in providing antimicrobial properties (Patel & Patel, 2011).

Anti-Inflammatory and Analgesic Activity : Hunoor et al. (2011) synthesized metal complexes of a quinazolinone derivative and evaluated their anti-inflammatory and analgesic activities. This research suggests the potential therapeutic applications of quinazolinone derivatives in managing pain and inflammation (Hunoor et al., 2011).

特性

IUPAC Name |

2-(2-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c1-15-7-2-3-10-18(15)21-24-20-12-5-4-11-19(20)22(27)25(21)23-14-16-8-6-9-17(13-16)26(28)29/h2-14H,1H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVKFMXJGCYRKO-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)

![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)